REACTION_CXSMILES
|
[CH2:1]=[O:2].[OH-:3].[Na+].[P:5]([OH:9])([OH:8])([OH:7])=[O:6].[NH2:10][C:11]([NH2:13])=[NH:12]>CO>[C:1](=[O:6])([OH:3])[OH:2].[NH2:12][C:11]([NH2:13])=[NH:10].[P:5](=[O:6])([OH:9])([OH:8])[OH:7] |f:1.2,3.4,6.7|
|
Name
|
|
Quantity
|
189 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
390 g
|
Type
|
reactant
|
Smiles
|
P(=O)(O)(O)O.NC(=N)N
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
450 g
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(O)(O)=O.NC(=N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1 mol | |
AMOUNT: MASS | 180 g |
Name
|
|
Type
|
product
|
Smiles
|
P(O)(O)(O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.2 mol | |
AMOUNT: MASS | 254 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |